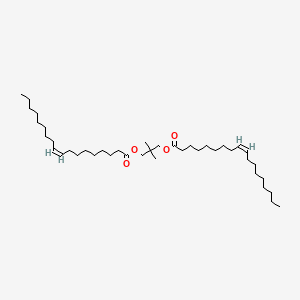

Neopentyl glycol dioleate

説明

Contextualization of Branched Polyol Esters in Contemporary Materials Science

Branched polyol esters are a significant class of synthetic compounds that find extensive use in various industrial applications, particularly as high-performance lubricants. researchgate.netgoogle.com Unlike their natural ester counterparts, synthetic esters derived from polyhydric alcohols like neopentyl glycol, trimethylolpropane (B17298), and pentaerythritol (B129877) offer enhanced stability and performance characteristics. researchgate.netgoogle.comchemicalbook.com The molecular structure of these esters, specifically the branching at the alcohol backbone, imparts desirable properties such as high thermal and oxidative stability, and a low pour point, making them suitable for demanding environments like in aviation turbine engines, hydraulic fluids, and metalworking fluids. google.comjst.go.jpnist.gov The quest for more environmentally friendly and renewable materials has also driven research into polyol esters derived from vegetable oils and animal fats. jst.go.jp

The versatility of polyol esters allows for the tailoring of their physical and chemical properties by carefully selecting the constituent polyol and fatty acids. google.comnist.gov This adaptability has made them a focal point in materials science for developing next-generation lubricants, plasticizers, and coatings with superior performance and a reduced environmental footprint. google.comchemicalbook.comgantrade.com

Significance and Research Rationale for Neopentyl Glycol Dioleate

This compound (NPGDO) is a diester synthesized from neopentyl glycol and oleic acid. researchgate.net Its chemical structure, featuring a neopentyl backbone, provides exceptional thermal and oxidative resistance. The two long-chain fatty acid segments contribute to its excellent lubrication properties. The primary rationale for the extensive research into NPGDO stems from its potential as a high-performance, biodegradable lubricant base stock. researchgate.netukm.my

Key properties that make NPGDO a subject of significant research interest include its high viscosity index, high flash point, and very low pour point. researchgate.net These characteristics suggest its suitability for applications in a wide range of temperatures, from extremely low to high-temperature conditions. researchgate.net For instance, studies have reported a viscosity index of 227, a flash point of 200°C, and a pour point of -44°C for NPGDO synthesized via esterification. researchgate.net Another study highlighted a flash point of 300°C and a breakdown voltage higher than mineral oil, indicating its potential as a transformer oil. nih.gov

Furthermore, the presence of double bonds in the oleic acid chains allows for further chemical modification, such as epoxidation. This process can enhance certain properties, for example, by improving oxidative stability. ukm.myresearchgate.net The resulting epoxidized this compound (ENPGDO) has shown increased oxidative stability (from 177°C to 197°C) and can serve as an intermediate for producing biolubricants with even better properties. ukm.my

Scope and Research Objectives within Academic Investigations

Academic investigations into this compound are multifaceted, with research objectives spanning synthesis optimization, characterization, and application development. A primary focus is on the synthesis process, typically through the esterification of neopentyl glycol with oleic acid. researchgate.net Researchers aim to optimize reaction conditions—such as temperature, molar ratio of reactants, and catalyst type and concentration—to achieve high yields and purity of the diester. researchgate.netanalis.com.my For example, one study achieved 100% conversion to NPG dioleate at 130°C with a 2:1 molar ratio of oleic acid to neopentyl glycol. researchgate.net

Another key objective is the thorough characterization of the synthesized NPGDO. This involves utilizing various analytical techniques to confirm its structure and determine its physicochemical properties. Techniques like Fourier Transform Infrared (FTIR) spectroscopy and Nuclear Magnetic Resonance (NMR) spectroscopy are used to confirm the ester formation and structure. researchgate.netanalis.com.my Gas Chromatography (GC-FID) is employed to determine the composition and purity of the product. researchgate.net

The evaluation of its performance characteristics as a lubricant or in other applications is a crucial part of the research. This includes measuring properties such as:

Viscosity and Viscosity Index

Pour Point

Flash Point

Oxidative Stability

Electrical properties (for applications like transformer oils) researchgate.netukm.mynih.gov

Furthermore, research extends to the chemical modification of NPGDO to enhance its properties. A significant area of investigation is the epoxidation of the double bonds in the oleic acid chains to improve oxidative stability and create intermediates for further functionalization. ukm.myresearchgate.netplaschina.com.cn The ultimate goal of these academic investigations is to establish this compound as a viable and superior alternative to conventional mineral oil-based products in various industrial applications. upm.edu.my

Interactive Data Tables

Physicochemical Properties of this compound from Various Studies

| Property | Value | Source |

| Viscosity Index | 227 | researchgate.net |

| Flash Point | 200°C | researchgate.net |

| Pour Point | -44°C | researchgate.net |

| Oxidative Stability | 177°C | researchgate.net |

| Flash Point | 235°C | analis.com.my |

| Pour Point | 10°C | analis.com.my |

| Oxidative Stability | 184°C | analis.com.my |

| Flash Point | >270°C | |

| Kinematic Viscosity @ 40°C | 22-26 mm²/s | |

| Flash Point | 300°C | nih.gov |

| Viscosity | 21 cSt | nih.gov |

| Pour Point | -14°C | nih.gov |

Physicochemical Properties of Epoxidized this compound (ENPGDO)

| Property | Value | Source |

| Viscosity Index | 218 | ukm.my |

| Flash Point | 205°C | ukm.my |

| Pour Point | -18°C | ukm.my |

| Oxidative Stability | 197°C | ukm.my |

Structure

2D Structure

特性

CAS番号 |

42222-50-4 |

|---|---|

分子式 |

C41H76O4 |

分子量 |

633.0 g/mol |

IUPAC名 |

(2,2-dimethyl-3-octadec-9-enoyloxypropyl) octadec-9-enoate |

InChI |

InChI=1S/C41H76O4/c1-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-39(42)44-37-41(3,4)38-45-40(43)36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-2/h19-22H,5-18,23-38H2,1-4H3 |

InChIキー |

AMZKGJLFYCZDMJ-UHFFFAOYSA-N |

SMILES |

CCCCCCCCC=CCCCCCCCC(=O)OCC(C)(C)COC(=O)CCCCCCCC=CCCCCCCCC |

正規SMILES |

CCCCCCCCC=CCCCCCCCC(=O)OCC(C)(C)COC(=O)CCCCCCCC=CCCCCCCCC |

物理的記述 |

Liquid |

製品の起源 |

United States |

Synthetic Methodologies and Process Engineering for Neopentyl Glycol Dioleate

Direct Esterification Routes

Direct esterification, the reaction of Neopentyl Glycol (NPG) with two molar equivalents of oleic acid, is a principal method for synthesizing Neopentyl Glycol Dioleate. lcruijie.comwikipedia.org This reaction is reversible and requires the removal of the water byproduct to drive the chemical equilibrium toward the formation of the diester product. nih.govpnu.ac.ir

Acid-Catalyzed Esterification Mechanisms and Optimization

The synthesis of this compound is commonly achieved through the esterification of NPG with oleic acid using an acid catalyst. researchgate.net Homogeneous acid catalysts such as sulfuric acid, p-toluenesulfonic acid, and phosphoric acid are frequently employed. researchgate.netanalis.com.mypnu.ac.ir

Heterogeneous Catalysis in this compound Synthesis

To overcome the challenges associated with homogeneous catalysts, such as equipment corrosion, difficult separation, and waste generation, research has focused on heterogeneous solid acid catalysts and biocatalysts. google.comscispace.com These alternatives offer advantages like easier recovery, reusability, and more environmentally benign processes. scispace.com

Solid acid catalysts have demonstrated high efficacy in the synthesis of this compound. Specific systems, such as S₂O₈²⁻/TiO₂-La₂O₃ and ZnO/SiO₂, have been patented for this purpose. google.com The S₂O₈²⁻/TiO₂-La₂O₃ catalyst is classified as a solid superacid containing Brønsted acid sites, which contributes to its high catalytic activity. scispace.com Studies on this type of catalyst in probe esterification reactions have shown the potential to reach conversion rates as high as 99.3%. scispace.com

The use of these solid catalysts involves performing the esterification reaction with toluene (B28343) as a water-carrying agent to facilitate the continuous removal of water via azeotropic distillation. google.com The catalyst loading is typically between 1.0% and 5.0% of the total weight of the reactants. google.com The supported zinc oxide catalyst (ZnO/SiO₂) is also effective, leveraging the catalytic properties of ZnO for esterification reactions. researchgate.netnijotech.com The solid support enhances the catalyst's stability and surface area, promoting efficient interaction between the reactants. nijotech.com

| Catalyst System | Reactants | Key Parameters | Outcome | Reference |

| S₂O₈²⁻/TiO₂-La₂O₃ | Neopentyl Glycol, Oleic Acid | Catalyst load: 1.0-5.0 wt%; Toluene as water entrainer. | Effective synthesis of this compound. | google.com |

| ZnO/SiO₂ | Neopentyl Glycol, Oleic Acid | Catalyst load: 1.0-5.0 wt%; Toluene as water entrainer. | Effective synthesis of this compound. | google.com |

| Acidic Ion Exchange Resin | Neopentyl Glycol, Fatty Acids | Elevated temperature; Toluene as azeotroping agent. | Reaction completion in 4-5 hours. | pnu.ac.irpnu.ac.ir |

Enzyme-mediated synthesis offers a green alternative to chemical catalysis, operating under milder conditions and reducing waste. researchgate.net Immobilized lipases are particularly effective biocatalysts for producing this compound. researchgate.net Commonly used enzymes include lipase (B570770) B from Candida antarctica (Novozym 435), lipase from Rhizomucor miehei (Lipozyme RM IM), and lipase from Thermomyces lanuginosus (Eversa Transform 2.0). bohrium.comresearchgate.netyoutube.com

These enzymatic reactions are often conducted in a solvent-free medium, which simplifies downstream processing. nih.gov High conversion yields, often exceeding 95%, have been achieved. bohrium.comresearchgate.net A critical factor for maximizing yield is the removal of the water byproduct to shift the reaction equilibrium. nih.gov Applying a vacuum has been shown to dramatically increase the yield from around 63% to as high as 97%. youtube.com The immobilized enzymes also demonstrate good reusability over multiple reaction cycles. bohrium.com

| Enzyme (Lipase) | Reactants | Key Parameters | Yield/Conversion | Reference |

| Novozym 435 (Candida antarctica) | Neopentyl Glycol, Heptanoic Acid | 7.5% (w/w) enzyme, 70°C, solvent-free. | 90-95% | nih.gov |

| Novozym 435 & Lipozyme RM IM | Neopentyl Glycol, Biodiesel (Soybean/Castor) | Solvent-free, 24-48h reaction time. | >95% | bohrium.comresearchgate.net |

| Eversa Transform 2.0 (Thermomyces lanuginosus) | Neopentyl Glycol, Fatty Acid | 5% enzyme, 50°C, vacuum applied. | 97% | youtube.com |

Parametric Studies for Reaction Efficiency and Yield Maximization

Optimizing reaction parameters is crucial for maximizing the yield and efficiency of this compound synthesis. Key variables studied include reactant molar ratio, catalyst concentration, temperature, and reaction time.

Molar Ratio : A molar ratio of oleic acid to NPG of 2:1 is typically used to favor the formation of the diester. researchgate.netanalis.com.my Some processes specify reactant ratios by weight, such as a 1:5.4 to 1:6.8 ratio of NPG to oleic acid. google.com

Catalyst Concentration : For conventional acid catalysis with sulfuric acid, concentrations of 1-2% based on the weight of the fatty acid are common. researchgate.netanalis.com.my For solid acid catalysts, the loading is generally between 1.0% and 5.0% of the total reactant weight. google.com In enzymatic synthesis, an optimal enzyme loading of around 5% (based on total substrate weight) has been reported. youtube.com

Temperature : The reaction temperature varies significantly depending on the catalyst. Acid-catalyzed reactions are typically conducted at higher temperatures, ranging from 130°C to 170°C. researchgate.netanalis.com.myfinechem-mirea.ru In contrast, lipase-catalyzed reactions proceed at much milder temperatures, with optima often around 50-70°C. nih.govyoutube.com

Reaction Time and Water Removal : With conventional acid catalysts, reaction times are generally in the range of 4 to 4.5 hours. researchgate.netanalis.com.my Enzymatic reactions may require longer durations, from 24 to 48 hours, to achieve high conversion. bohrium.com Continuous removal of water, either through an azeotroping agent like toluene or by applying a vacuum, is essential to drive the reaction to completion and achieve high yields. google.comyoutube.com

| Parameter | Acid Catalysis | Solid Acid Catalysis | Enzymatic Catalysis |

| Molar Ratio (Acid:NPG) | 2:1 | 2:1 (equivalent weight ratios) | Stoichiometric |

| Catalyst Conc. | 1-2% (w/w of acid) | 1-5% (w/w of total reactants) | ~5% (w/w of substrate) |

| Temperature | 130-170°C | Varies with catalyst | 50-70°C |

| Reaction Time | 4-5 hours | Varies with catalyst | 24-48 hours |

| Water Removal | Azeotropic distillation | Azeotropic distillation | Evaporation / Vacuum |

Transesterification Processes

An alternative to direct esterification is the transesterification process. This method typically involves a two-step "double transesterification" approach, which can be advantageous in a biorefinery context. researchgate.net The first step is the transesterification of a triglyceride source, such as canola or soybean oil, with a simple alcohol like methanol (B129727) to produce fatty acid methyl esters (FAMEs), commonly known as biodiesel. bohrium.comresearchgate.net

In the second step, these FAMEs are reacted with Neopentyl Glycol to produce this compound and methanol as a byproduct. researchgate.net This route can also be effectively catalyzed by enzymes. Studies using biodiesel from soybean and castor oil as the acyl donor with NPG have reported high conversions of over 95% using immobilized lipases in a solvent-free system. bohrium.comresearchgate.net Similarly, the transesterification of rapeseed oil methyl esters with NPG has achieved conversions greater than 98%. researchgate.net This process is a promising pathway for producing biolubricants from various renewable feedstocks. researchgate.net

Homogeneous Catalysis in Transesterification (e.g., Sodium Methoxide (B1231860) Systems)

Homogeneous catalysis, where the catalyst is in the same phase as the reactants, is a cornerstone of this compound production, particularly via transesterification. This method involves the reaction of an oleic acid ester, such as a methyl oleate (B1233923), with neopentyl glycol. Basic catalysts are highly effective for this transformation. researchgate.net

Sodium methoxide (NaOCH₃) is a frequently employed homogeneous catalyst in the synthesis of polyol esters like this compound. researchgate.netanalis.com.my The mechanism under these basic conditions proceeds through a nucleophilic addition-elimination pathway. masterorganicchemistry.com The methoxide ion initiates a reaction with the neopentyl glycol to produce a more nucleophilic alkoxide. This alkoxide then attacks the carbonyl carbon of the oleic acid ester, forming a tetrahedral intermediate. The subsequent collapse of this intermediate eliminates the original alcohol group (e.g., methanol), yielding the desired this compound and regenerating the catalyst. masterorganicchemistry.com

The efficiency of this process is highly dependent on several key parameters, which are optimized to drive the reaction equilibrium towards the product side. analis.com.my

Table 1: Typical Reaction Parameters for Polyol Ester Transesterification

| Parameter | Typical Value/Range | Purpose |

|---|---|---|

| Molar Ratio (Fatty Acid Ester:NPG) | > 2:1 (e.g., 3.8:1) | An excess of the fatty acid ester ensures complete conversion of the polyol's hydroxyl groups. analis.com.my |

| Catalyst Concentration (Sodium Methoxide) | 0.8% - 1.2% w/w | To achieve a high reaction rate without promoting side reactions. analis.com.my |

| Temperature | 120 °C - 160 °C | Provides sufficient energy to overcome the activation barrier, enhancing reaction kinetics. analis.com.my |

| Pressure | < 20 mbar (Vacuum) | Facilitates the removal of the methanol by-product, shifting the equilibrium towards the final product. analis.com.my |

| Reaction Time | 1 - 2 hours | Optimized to achieve maximum conversion. analis.com.my |

Novel Reactor Designs and Process Intensification (e.g., Low-Pressure Technology)

Process intensification aims to develop smaller, more efficient, and more sustainable manufacturing processes. In the context of this compound synthesis, the application of low-pressure (vacuum) technology is a critical intensification strategy. researchgate.net

By conducting the transesterification reaction under vacuum, the volatile alcohol by-product (e.g., methanol) is continuously removed from the reactor. According to Le Chatelier's principle, this removal shifts the reaction equilibrium significantly to the right, favoring the formation of the di-ester product. This technique is instrumental in achieving near-complete conversion and maximizing the yield of this compound, making it a standard feature in modern reactor designs for polyol ester production. analis.com.myresearchgate.net

Post-Synthesis Processing and Advanced Purification Techniques

Following the synthesis, the crude this compound contains residual catalyst, unreacted starting materials, and various by-products. A multi-step purification process is therefore essential to achieve the high purity required for its intended applications.

Neutralization and Washing Protocols for Catalyst and Impurity Removal

The first step in purification involves deactivating and removing the catalyst. When a basic catalyst like sodium methoxide is used, the crude product is neutralized with an acid. researchgate.net This step converts the catalyst into a salt, which can then be removed.

Following neutralization, the product undergoes a series of washing steps. Hot water is commonly used to wash the ester, as impurities such as glycerol (B35011) (if triglycerides were the starting material), residual catalyst salts, and soaps are highly soluble in water. researchgate.net The washing process must be carefully controlled, as vigorous mixing can lead to the formation of stable emulsions, complicating the separation phase. The wash water is subsequently separated from the oil phase, often with the aid of centrifuges. alfalaval.com

Solvent Removal and Drying Methodologies

After washing, the ester contains dissolved water, which must be removed to prevent hydrolysis and ensure product stability. Vacuum drying is a highly effective method for this purpose. By reducing the pressure, the boiling point of water is lowered, allowing for its efficient removal at a moderate temperature that does not degrade the ester product. alfalaval.com If any organic solvents were used during the extraction or purification phases, they are also typically removed under vacuum. google.com The final product should have a very low water content, often in the parts-per-million (ppm) range. pitt.edu

Chromatographic and Distillation Purification Strategies

For applications demanding the highest purity, final polishing steps such as distillation are employed. Vacuum distillation is particularly suitable for high-boiling point compounds like this compound, as it allows for purification at lower temperatures, thereby preventing thermal decomposition. koyonchem.comfinechem-mirea.ru This process effectively separates the desired diester from any remaining monoesters, unreacted oleic acid, and other high-boiling impurities. nih.gov

While chromatography is a powerful purification technique capable of providing exceptionally high purity, its use in the bulk production of this compound is often limited by cost and scalability. However, it may be used for analytical purposes to confirm the purity of the final product. researchgate.net Gas chromatography (GC) is frequently used for quality control to determine the final composition and ensure it meets stringent specifications. analis.com.myresearchgate.net

Advanced Characterization for Structural Elucidation and Compositional Analysis of Neopentyl Glycol Dioleate

Spectroscopic Characterization

Spectroscopic methods are instrumental in confirming the molecular structure and identifying the functional groups present in neopentyl glycol dioleate.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR) for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, both ¹H-NMR and ¹³C-NMR are employed to confirm the esterification of neopentyl glycol with oleic acid. researchgate.net

In a typical ¹H-NMR spectrum of this compound, specific chemical shifts (δ) are indicative of the different types of protons present in the molecule. For instance, the protons of the methyl groups in the neopentyl core would appear at a distinct chemical shift, while the protons associated with the double bonds in the oleic acid chains would resonate at a different, downfield region. google.com Analysis of the integration values of these signals allows for the quantification of the relative number of protons, further confirming the structure.

¹³C-NMR spectroscopy complements the proton data by providing information about the carbon skeleton. The spectrum would show characteristic signals for the carbonyl carbon of the ester group, the carbons of the double bond in the oleic acid moiety, and the unique carbons of the neopentyl glycol backbone. researchgate.net The precise chemical shifts help in verifying the successful formation of the diester and the absence of unreacted starting materials.

Table 1: Predicted ¹H-NMR and ¹³C-NMR Chemical Shifts for this compound

| Atom Type | Predicted ¹H-NMR Chemical Shift (ppm) | Predicted ¹³C-NMR Chemical Shift (ppm) |

|---|---|---|

| Ester Carbonyl (C=O) | --- | ~173 |

| Alkene (-CH=CH-) | ~5.3 | ~130 |

| Methylene adjacent to ester (-CH₂-O-C=O) | ~4.0 | ~65 |

| Methylene in oleic acid chain | 1.2-2.3 | 22-34 |

| Methyl groups of neopentyl glycol | ~0.9 | ~22 |

Predicted data based on typical chemical shift ranges for similar functional groups. Actual values may vary depending on the solvent and experimental conditions.

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

Fourier Transform Infrared (FTIR) spectroscopy is a rapid and sensitive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. researchgate.netresearchgate.net The FTIR spectrum of this compound provides clear evidence of its ester structure.

A prominent and characteristic absorption band is observed in the region of 1740-1735 cm⁻¹, which is indicative of the C=O stretching vibration of the ester functional group. The presence of this strong peak confirms the successful esterification. Furthermore, the absence of a broad absorption band in the 3500-3200 cm⁻¹ region, which would correspond to the O-H stretching of an alcohol, indicates the complete reaction of the hydroxyl groups of neopentyl glycol. Other significant peaks include those corresponding to the C-H stretching of the alkyl chains (around 2925 and 2855 cm⁻¹) and the C-O stretching of the ester linkage (around 1170 cm⁻¹).

Table 2: Key FTIR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| ~2925, ~2855 | C-H stretch | Alkyl (CH₂, CH₃) |

| ~1740 | C=O stretch | Ester |

| ~1465 | C-H bend | Alkyl (CH₂) |

Data compiled from typical infrared spectroscopy correlation tables.

Chromatographic Analysis for Purity and Ester Composition

Chromatographic techniques are essential for determining the purity of this compound and for analyzing its ester composition, particularly in industrial-grade samples which may contain a mixture of esters. researchgate.netresearchgate.net

Gas Chromatography-Flame Ionization Detection (GC-FID)

Gas Chromatography with Flame Ionization Detection (GC-FID) is a widely used method for quantifying the purity of volatile and thermally stable compounds like this compound. In this technique, the sample is vaporized and passed through a capillary column with a carrier gas. The components of the sample are separated based on their boiling points and interactions with the stationary phase of the column.

The separated components are then detected by a flame ionization detector, which generates a signal proportional to the amount of organic compound present. This allows for the determination of the percentage purity of the this compound. researchgate.net It can also be used to quantify any remaining starting materials, such as neopentyl glycol or oleic acid, as well as any side products that may have formed during synthesis.

Thermal Analysis Methodologies for Phase Behavior and Transitions

Thermal analysis techniques are crucial for understanding the physical properties of this compound over a range of temperatures, which is particularly important for its applications in lubricants and other industrial fluids.

(e.g., Differential Scanning Calorimetry)

Differential Scanning Calorimetry (DSC) is a thermal analysis technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. researchgate.net DSC is used to determine the thermal transitions of this compound, such as its melting point and glass transition temperature. researchgate.net

A typical DSC thermogram for this compound would show endothermic peaks corresponding to phase transitions. For example, a peak would be observed at the temperature where the solid compound melts into a liquid. The pour point, an important property for lubricants, can also be inferred from DSC data. researchgate.net This information is vital for assessing the performance of this compound in applications that experience wide temperature fluctuations.

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Neopentyl glycol |

Mechanistic Research on Performance and Functional Applications of Neopentyl Glycol Dioleate in Advanced Materials

Tribological Performance and Lubrication Mechanism Studies

Neopentyl glycol dioleate is a synthetic ester increasingly utilized in the formulation of high-performance lubricants, including hydraulic fluids and metalworking fluids. oakchemicals.comatamanchemicals.comlcruijie.com Its efficacy stems from a unique combination of properties such as high lubricity, a high viscosity index, and excellent thermal stability. lcruijie.commohiniorganics.in

The lubricating properties of this compound are intrinsically linked to its molecular structure. As a polyol ester, it is synthesized from neopentyl glycol and oleic acid. ukm.my This structure, featuring a sterically hindered central carbon atom from the neopentyl glycol and long, flexible oleic acid chains, imparts a high viscosity index and thermal stability. ukm.mymachinerylubrication.com The branched nature of the neopentyl group hinders crystallization at low temperatures, ensuring good fluidity, while the long oleic acid chains contribute to the formation of a stable lubricating film at high temperatures. ukm.mymachinerylubrication.com

The polarity of the ester groups within the molecule plays a crucial role in its lubricity. machinerylubrication.comlube-media.com These polar groups are drawn to positively charged metal surfaces, forming a protective film that reduces friction and wear. lube-media.com The presence of long, linear carbon chains in the ester's structure further enhances its anti-wear capabilities and friction modification. lube-media.com

Under boundary lubrication conditions, where direct metal-to-metal contact is a risk, this compound demonstrates superior anti-wear properties. The strong affinity of its polar ester groups for metal surfaces results in a durable adsorbed layer that acts as a protective barrier. lube-media.comresearchgate.net This is a key characteristic of neopentyl-type esters, which are known for their thermal and oxidative stability. researchgate.net

The effectiveness of anti-wear additives can be influenced by the base oil's polarity. researchgate.net Research indicates that the long carbon chains of the ester can form more effective protective films on friction surfaces. acs.org However, in some cases, the strong surface activity of esters can compete with additives for metal surface access. machinerylubrication.com Despite this, many anti-wear additives are potent enough to displace the ester film when necessary. machinerylubrication.com

Dielectric Properties and Electrical Insulation Applications

This compound has emerged as a promising candidate for use as a dielectric fluid in electrical equipment, such as transformers, due to its excellent insulating properties and high fire point. researchgate.netresearchgate.net

Studies have demonstrated that this compound exhibits a high AC breakdown voltage, a critical parameter for insulating liquids. In some cases, its breakdown voltage has been measured to be significantly higher than that of traditional mineral oil. researchgate.netnih.gov For instance, synthesized neopentyl glycol diesters have shown a breakdown voltage of 67.5 kV, surpassing that of mineral oil. nih.gov This superior performance is attributed to the chemical structure of the ester and its low moisture content. researchgate.net

The following table presents a comparison of the electrical properties of this compound and Mineral Oil based on research findings. researchgate.netnih.gov

| Property | This compound | Mineral Oil |

| Breakdown Voltage (kV) | 67.5 | Lower than NPG Dioleate |

| Flash Point (°C) | 300 | 155 |

This table provides an interactive summary of the comparative electrical properties.

The longevity of oil-paper insulation systems in transformers is heavily influenced by the degradation of the insulating paper under thermal stress. researchgate.netijeei.org Research indicates that this compound can mitigate the degradation of insulating paper compared to mineral oil. researchgate.netupm.edu.my Studies on the thermal aging of insulating paper in neopentyl glycol diester at 130°C showed a higher tensile strength retention compared to paper aged in mineral oil. upm.edu.my This suggests that the insulating paper degrades at a slower rate in the presence of neopentyl glycol diester at high temperatures. upm.edu.my

One of the mechanisms contributing to this is the hydrophilic nature of the ester moiety, which helps to absorb moisture from the paper insulation, thereby slowing down the thermal breakdown of the cellulose (B213188) fibers. google.com Additionally, the process of transesterification can occur, where the ester reacts with the cellulose, forming blocking groups that further inhibit degradation. google.com The byproducts of synthetic ester aging under thermal stress are also different from those of mineral oil, with esters yielding less degradation of the kraft paper. semanticscholar.org

The following table summarizes findings on the impact of different insulating fluids on the breakdown voltage of thermally upgraded Kraft (TUK) paper after thermal aging. scirp.org

| Insulating Fluid | Initial BDV of TUK Paper | BDV after 96h at 180°C |

| Soya-based Natural Ester | - | 52% decrease from virgin sample |

| Nomex-910 in Natural Ester | - | 37.83% decrease from original value |

This interactive table illustrates the comparative impact of different insulating fluids on the dielectric strength of insulating paper under thermal stress.

Role as a Plasticizer in Polymer Systems

This compound (NPGDO) serves as a plasticizer, a substance incorporated into a polymer to enhance its flexibility, durability, and workability. smart-oil.com Its distinct molecular structure, featuring a central neopentyl glycol core esterified with two long-chain oleic acid molecules, imparts specific properties that influence its function within a polymer matrix. The neopentyl structure, with its central quaternary carbon atom, provides significant steric hindrance, which contributes to the thermal stability of the ester. gantrade.com

Interfacial Interactions and Compatibility with Polymer Matrices

The compatibility of this compound with a polymer matrix is governed by the principles of intermolecular forces and molecular architecture. As a large, flexible molecule with both polar (ester groups) and non-polar (long hydrocarbon chains) regions, NPGDO can interact with a variety of polymer systems. Its compatibility with polymers such as polyvinyl chloride (PVC) is considered good, allowing it to be used as a primary plasticizer. google.com

The long, unsaturated oleic acid chains of NPGDO interpenetrate the polymer chains, disrupting the rigid polymer-polymer interactions and creating free volume. This separation of polymer chains reduces the intermolecular forces, such as van der Waals forces, that hold the polymer together in a rigid state. The bulky neopentyl group contributes to this separation. jiuanchemical.com This mechanism is fundamental to plasticization, leading to a softer and more flexible material. The compatibility can be predicted by comparing the solubility parameters of the plasticizer and the polymer; a close match suggests good miscibility. google.com In some polymer blends, such as those involving polycarbonates and certain polyesters containing neopentyl glycol, NPGDO can contribute to improved clarity and miscibility. google.com However, in certain applications like with fluoroelastomers (FKM), exposure to neopentyl glycol dicaprylate/dicaprate, a related compound, can lead to swelling and degradation of the material. marcorubber.com

Influence on Material Flexibility and Processing Behavior

The primary function of this compound as a plasticizer is to increase the flexibility and reduce the processing temperature of polymers. jiuanchemical.com By inserting themselves between polymer chains, the NPGDO molecules increase the free volume, which lowers the glass transition temperature (Tg) of the polymer. The Tg is the temperature at which a rigid, glassy polymer becomes more flexible and rubbery. A lower Tg signifies greater flexibility at a given temperature. The incorporation of neopentyl glycol into unsaturated polyester (B1180765) resins has been shown to increase the flexibility of the resulting polymer chains. semanticscholar.org

In terms of processing, the addition of NPGDO reduces the melt viscosity of the polymer. This makes the polymer easier to process in techniques like extrusion and molding, as less energy is required to make the material flow. polymeradd.co.th For example, neopentyl glycol dibenzoate, a related compound, acts as a lubricant and flow enhancer in polycarbonate (PC) and talc-filled polypropylene (B1209903) (PP), reducing melt viscosity and processing temperatures. polymeradd.co.th This improved processability can lead to faster production cycles and reduced energy consumption. gantrade.com

Emulsification and Surfactant Mechanisms in Formulated Systems

This compound exhibits surface-active properties, enabling it to function as an emulsifier in various formulations. parchem.comrxweb-prd.com An emulsifier is a compound that stabilizes a mixture of two immiscible liquids, such as oil and water, by reducing the interfacial tension between them.

Studies on Interfacial Activity and Emulsion Stability

The emulsifying capability of this compound stems from its amphiphilic nature. The two ester groups provide a degree of polarity (hydrophilic character), while the long oleic acid hydrocarbon tails are strongly non-polar (lipophilic). This structure allows NPGDO to position itself at the oil-water interface, with the polar heads oriented towards the water phase and the non-polar tails extending into the oil phase. This orientation reduces the energy of the interface, facilitating the dispersion of one liquid into the other as fine droplets and forming an emulsion.

The stability of emulsions formed with NPGDO is influenced by its molecular structure. The branched nature of the neopentyl glycol core and the long fatty acid chains can create a steric barrier around the emulsified droplets, preventing them from coalescing. nih.gov Studies on related polyol esters have shown that a branched hydrophobic chain is critical for affecting the interfacial adsorption rate and the viscoelasticity of the interfacial film, which are key to emulsion stability. nih.gov In some systems, such as water-in-oil emulsions, NPGDO can be used in conjunction with other components like hydrophobic silica (B1680970) to achieve specific effects like "water out" upon application. google.com The efficiency of emulsification also depends on factors like pH and the presence of other substances that can affect interfacial properties. researchgate.net

Comparative Performance Analysis with Alternative Polyol Esters (e.g., Trimethylolpropane (B17298) Esters, Pentaerythritol (B129877) Esters)

This compound belongs to a class of synthetic lubricants and plasticizers known as polyol esters. asianpubs.org Its performance is often compared with esters derived from other polyols like trimethylolpropane (TMP) and pentaerythritol (PE). cosmeticsandtoiletries.comfrontiersin.org

Comparative Assessment of Functional Attributes Based on Molecular Architecture

The functional attributes of polyol esters are directly linked to their molecular architecture, specifically the type of polyol used and the fatty acid chains.

Molecular Structure: Neopentyl glycol is a diol (two hydroxyl groups), trimethylolpropane is a triol (three hydroxyl groups), and pentaerythritol is a tetrol (four hydroxyl groups). cosmeticsandtoiletries.com This means that NPGDO has two ester chains, TMP esters (like trimethylolpropane trioleate) have three, and PE esters (like pentaerythritol tetraoleate) have four.

Thermal and Oxidative Stability: The central carbon structure of the polyol is crucial for thermal stability. Neopentyl glycol, TMP, and PE are all known as "neo" polyols and lack a hydrogen atom on the beta-carbon, which significantly enhances their thermal and oxidative stability compared to linear polyols or natural glycerides. researchgate.netanalis.com.my This structural feature prevents a major degradation pathway, making them suitable for high-temperature applications. asianpubs.org

Flexibility and Playtime (in cosmetic applications): In applications like cosmetics, the molecular architecture affects the feel and performance on the skin. Pentaerythritol esters, with their highly branched, star-like structure, tend to provide more "cushion" and longer "playtime" (the time the product remains workable on the skin). cosmeticsandtoiletries.comacs.org In contrast, neopentyl glycol esters are considered "dry oils" with the least amount of cushion. cosmeticsandtoiletries.com

A summary of comparative properties of oleate (B1233923) esters based on different polyols is presented below:

| Property | NPG Oleate | TMP Oleate | PE Oleate |

| Appearance at 25°C | Clear liquid | Clear liquid | Clear liquid |

| Viscosity at 40°C (cSt) | 24 | 48 | 64 |

| Iodine Value | 80 | 85 | 87 |

| Pour Point (°C) | -35 | -20 | -25 |

| Data sourced from Cosmetics & Toiletries. cosmeticsandtoiletries.com |

This comparative data highlights how the choice of polyol backbone allows for the tailoring of specific functional attributes, whether it be for lubrication, plasticization, or cosmetic feel. cosmeticsandtoiletries.comfrontiersin.org While NPGDO offers a good balance of properties, including lower viscosity and a very low pour point, TMP and PE esters are often chosen for applications requiring higher viscosity and film strength. cosmeticsandtoiletries.comepstem.net

Degradation Pathways and Stability Investigations of Neopentyl Glycol Dioleate

Chemical Degradation Studies

The chemical stability of neopentyl glycol dioleate is a critical factor in its application, particularly in environments where it may be exposed to acidic, alkaline, or oxidative conditions.

Hydrolytic Stability under Acidic and Alkaline Conditions

This compound is susceptible to hydrolysis, a chemical reaction with water that cleaves the ester bonds. This process is significantly accelerated in the presence of acids or bases, leading to the decomposition of the ester into its constituent alcohol (neopentyl glycol) and fatty acid (oleic acid). The rate of hydrolysis is a key determinant of the lubricant's useful life in applications where water contamination is possible. tribology.rs

Under acidic conditions, using reagents like hydrochloric acid or sulfuric acid in an aqueous medium, the ester linkage is protonated, making it more susceptible to nucleophilic attack by water. Conversely, basic hydrolysis, often facilitated by sodium hydroxide (B78521) or potassium hydroxide, proceeds through the saponification mechanism, resulting in the formation of neopentyl glycol and a salt of oleic acid (soap). Research has demonstrated that at elevated temperatures, such as 80°C with a 5% sodium hydroxide solution, a 95% yield of oleic acid can be achieved within two hours, indicating significant degradation.

The inherent structure of neopentyl glycol provides some resistance to degradation compared to linear polyols. However, the presence of water, especially at extreme pH values, remains a primary degradation pathway. tribology.rsjiuanchemical.com

Oxidative Degradation Mechanisms and Prevention Strategies

Oxidative degradation is a major concern for unsaturated esters like this compound due to the presence of double bonds in the oleic acid chains. ukm.my These sites are prone to attack by oxygen, leading to a complex series of free-radical reactions that can result in the formation of peroxides, aldehydes, ketones, and carboxylic acids. This process can cause an increase in viscosity, sludge formation, and corrosion. tribology.rs The neopentyl structure of the glycol component itself offers superior oxidative resistance compared to linear polyols. upm.edu.my

Several strategies can be employed to mitigate oxidative degradation:

Epoxidation: One effective method to improve oxidative stability is through epoxidation. This chemical modification targets the double bonds in the oleic acid chains, converting them into more stable epoxide rings. ukm.my Studies have shown that the epoxidation of this compound can significantly increase its oxidative stability temperature. ukm.my For instance, one study reported an increase in oxidative stability to 197°C after epoxidation. ukm.my

Antioxidants: The addition of antioxidants is a common and effective strategy. While traditional antioxidants like 2,6-di-tert-butyl-p-cresol (DBPC) have proven effective for mineral oils, their suitability for polyol esters like this compound may be limited. upm.edu.my Therefore, the selection of an appropriate antioxidant system is crucial for enhancing the oxidative stability of the final formulation.

Structural Modification: The choice of the fatty acid used in the synthesis of the ester plays a significant role. Monounsaturated fatty acids like oleic acid offer a balance between good low-temperature properties and moderate oxidative stability. ukm.my In contrast, saturated fatty acids would provide better oxidative stability but poorer low-temperature performance. ukm.my

Thermal Stability Research and Decomposition Characteristics

The thermal stability of this compound is a key attribute, particularly for its use in high-temperature applications. Its unique molecular structure contributes to its ability to withstand thermal stress better than some other types of esters.

Analysis of Thermal Stability Profiles and Onset of Degradation

The thermal stability of this compound is largely attributed to its neopentyl glycol backbone, which lacks β-hydrogens. The absence of these hydrogen atoms prevents a major thermal decomposition pathway known as β-elimination, which leads to the formation of unsaturated compounds and subsequent polymerization into precipitates at high temperatures. ukm.my

Studies have shown that this compound can maintain stability up to 300°C. In contrast, some other polyol esters may begin to degrade at lower temperatures. The flash point of this compound is also an indicator of its thermal stability, with values reported to be as high as 300°C, a significant improvement over conventional mineral oil. researchgate.netnih.gov One study reported an oxidative stability of 177°C for a synthesized this compound. researchgate.net Another preparation of the ester showed an even higher oxidative stability temperature of 184°C. researchgate.net

The following table summarizes the thermal properties of this compound found in various studies:

| Property | Value | Source |

| Thermal Stability | Up to 300°C | |

| Flash Point | 200°C - 300°C | researchgate.netnih.govresearchgate.net |

| Oxidative Stability | 177°C - 184°C | researchgate.netresearchgate.net |

Accelerated Aging Studies and Long-Term Performance Prediction

To predict the long-term performance and service life of this compound, accelerated aging studies are conducted. These studies expose the material to conditions that are more severe than typical operating environments to accelerate the degradation processes.

Effects of Elevated Temperatures and Extended Exposure Times

Accelerated aging studies on this compound, particularly in the context of its use as a dielectric fluid, have demonstrated its superior performance compared to traditional mineral oils. upm.edu.myresearchgate.net When subjected to thermal aging at temperatures of 90, 110, and 130 °C, neopentyl glycol diester exhibits a lower acid value and no significant changes in viscosity or breakdown voltage over the aging period. upm.edu.my

Furthermore, when used to impregnate insulating paper, the paper aged in neopentyl glycol diester at 130°C shows higher tensile strength compared to paper aged in mineral oil. upm.edu.my The calculated aging rate based on tensile strength indicates that at high temperatures, the degradation of the insulating paper is slower in neopentyl glycol diester. upm.edu.my This suggests that the interactions between the ester and the cellulose (B213188) insulation contribute to increased paper life, partly due to the ester's greater affinity for water, which shifts moisture from the paper into the fluid. researchgate.net

The following table presents a comparison of properties between a synthesized this compound and mineral oil, highlighting its potential for long-term performance:

| Property | Synthesized NPG Dioleate | Mineral Oil |

| Flash Point | 300°C | 155°C |

| Viscosity | ~21 cSt | - |

| Breakdown Voltage | 67.5 kV | Lower |

| Pour Point (with PPD) | -48°C | - |

Data sourced from researchgate.netnih.gov

Environmental Fate and Biodegradation Studies of Neopentyl Glycol Dioleate

Biodegradation Assessment Methodologies

The biodegradability of a chemical substance is a key indicator of its persistence in the environment. Various standardized protocols are employed to assess the extent and rate at which a compound can be broken down by microorganisms.

Evaluation using Standardized Protocols (e.g., European 21 days, EPA 28 days, Japanese MITI Test)

The Organisation for Economic Co-operation and Development (OECD) provides a series of internationally recognized guidelines for testing the biodegradability of chemicals. For instance, the OECD 301 series of tests are designed to assess "ready biodegradability." A substance is considered readily biodegradable if it shows rapid and ultimate degradation in these stringent tests. One commonly used method is the OECD 301B, or the CO2 Evolution Test, which measures the amount of carbon dioxide produced by microorganisms as they metabolize the test substance over a 28-day period. A pass level of >60% of the theoretical maximum CO2 production within a 10-day window is typically required for a substance to be classified as readily biodegradable. While specific OECD 301B test results for neopentyl glycol dioleate are not widely published, a study on a different, unnamed substance following this guideline reported only 24% biodegradation after 28 days, highlighting that not all synthetic esters are readily biodegradable and that substance-specific data is crucial. oecd.org

Interactive Table: Standardized Biodegradation Test Protocols

| Test Protocol | Duration | Key Parameter Measured | Pass Level for Ready Biodegradability |

| European Biodegradability Test | 21 days | Varies (e.g., DOC removal, CO2 evolution) | Varies by specific method |

| EPA 28-day Biodegradability Test | 28 days | Varies (e.g., DOC removal, CO2 evolution) | Varies by specific method |

| OECD 301B (CO2 Evolution Test) | 28 days | Carbon Dioxide (CO2) evolution | >60% of theoretical maximum within a 10-day window |

| OECD 301C (Modified MITI Test) | 28 days | Biochemical Oxygen Demand (BOD) | >60% of theoretical oxygen demand within a 10-day window |

Elucidation of Biodegradation Pathways and Metabolite Identification

The primary pathway for the biodegradation of this compound is initiated by the enzymatic hydrolysis of its ester bonds. This initial step breaks the molecule down into its constituent components: neopentyl glycol and two molecules of oleic acid. This hydrolysis can be facilitated by lipase (B570770) enzymes, which are common in the environment.

Following hydrolysis, the resulting neopentyl glycol and oleic acid are further biodegraded through separate pathways. Neopentyl glycol, a diol, is expected to undergo oxidation to corresponding aldehydes and carboxylic acids, which can then enter central metabolic pathways.

The biodegradation of the oleic acid component is well-understood and proceeds primarily through the β-oxidation pathway. This metabolic process involves the sequential shortening of the fatty acid chain by two carbon atoms at a time, producing acetyl-CoA. Acetyl-CoA can then be utilized by microorganisms for energy production and cell growth through the citric acid cycle. The biodegradation of oleic acid can lead to the formation of various intermediate metabolites, including other fatty acids and keto acids. For instance, under certain conditions, the biotransformation of oleic acid can yield 10-ketostearic acid and subsequently, through further β-oxidation, 4-ketolauric acid. nih.gov

Environmental Partitioning and Transport Research

The way in which a chemical distributes itself between different environmental compartments—such as soil, water, and air—is critical to understanding its potential for exposure and transport.

Sorption Characteristics in Soil and Sediment Matrices

The tendency of a chemical to adsorb to soil and sediment is quantified by its soil organic carbon-water (B12546825) partitioning coefficient (Koc). A high Koc value indicates a greater propensity for the substance to bind to organic matter in soil and sediment, reducing its mobility in the environment.

Specific experimental data on the Koc of this compound is limited. However, based on its chemical structure—a large, non-polar ester—it is expected to have a high affinity for organic matter and thus a high Koc value. This would suggest that if released into the environment, this compound would likely partition to soil and sediment, limiting its transport in water. For its parent alcohol, neopentyl glycol, an estimated Koc of 1 suggests very high mobility in soil. oecd.org This significant difference highlights how esterification dramatically alters the environmental partitioning behavior of the parent alcohol.

Volatilization Potential from Aqueous and Soil Environments

The potential for a chemical to volatilize from water or soil is largely determined by its vapor pressure and its Henry's Law Constant. The Henry's Law Constant relates the concentration of a chemical in the air to its concentration in water at equilibrium.

Assessment of Bioconcentration Factors in Aquatic Organisms

The bioconcentration factor (BCF) is a measure of a chemical's tendency to accumulate in the tissues of aquatic organisms from the surrounding water. A high BCF indicates a potential for bioaccumulation in the food chain.

Specific experimental BCF data for this compound in aquatic organisms is not available. The BCF of a substance is often correlated with its octanol-water partition coefficient (Kow), a measure of its hydrophobicity. Highly hydrophobic substances tend to have higher BCFs. Given the long fatty acid chains in its structure, this compound is expected to be highly hydrophobic and thus may have a potential for bioconcentration. However, its biodegradability would counteract this potential accumulation. Without experimental data, a definitive assessment of its bioconcentration potential cannot be made.

Application of Green Chemistry Principles in this compound Synthesis and Utilization

The synthesis and application of this compound are increasingly being viewed through the lens of green chemistry, an approach that aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. jiuanchemical.com This involves a focus on aspects such as the use of renewable raw materials, the development of environmentally benign catalysts, maximizing atom economy, and promoting energy efficiency. greenchemistry-toolkit.org

Renewable Feedstocks and Sustainable Precursors

A significant advancement in the green synthesis of this compound involves the use of renewable feedstocks for its precursors, neopentyl glycol (NPG) and oleic acid. analis.com.my Oleic acid is readily available from various plant-based oils, such as palm oil, olive oil, and rapeseed oil, which are renewable resources. analis.com.myresearchgate.net

The production of the NPG component is also undergoing a green transformation. Conventionally derived from fossil fuel-based raw materials like isobutyraldehyde (B47883) and formaldehyde, there is a growing trend towards producing NPG from renewable sources. jiuanchemical.comjiuanchemical.comdatainsightsmarket.com Companies are exploring biomass-derived materials and waste streams to synthesize NPG, thereby reducing the dependency on fossil fuels and lowering the carbon footprint of the entire value chain. jiuanchemical.compcimag.com One notable industrial example is the production of NPG with a product carbon footprint (PCF) of zero, achieved by using waste-based renewable raw materials and renewable energy in an integrated production system, certified through a mass balance approach. pcimag.com

| Component | Renewable Source | Application in this compound |

| Oleic Acid | Palm Oil, Sesame Oil, Olive Oil, Rapeseed Oil | Serves as the fatty acid component in the esterification reaction. analis.com.myresearchgate.net |

| Neopentyl Glycol (NPG) | Biomass, Waste Streams | Serves as the alcohol component in the esterification reaction. jiuanchemical.compcimag.com |

Advancements in Catalysis

The choice of catalyst in the esterification process to produce this compound is crucial from a green chemistry perspective. Traditional synthesis often employs mineral acids like sulfuric acid, which are effective but pose challenges related to corrosion, safety, and waste disposal. analis.com.myresearchgate.net Research has focused on developing greener catalytic systems that are more efficient, selective, and reusable.

Key areas of innovation include:

Enzymatic Biocatalysts : Lipases are being explored as an excellent alternative to chemical catalysts. researchgate.net Reactions catalyzed by enzymes generally offer greater energy efficiency and produce less waste compared to conventional chemical routes. researchgate.net

Solid Acid Catalysts : Heterogeneous solid catalysts are advantageous as they can be easily separated from the reaction mixture and potentially reused, minimizing waste. Studies have investigated various solid acid catalysts, including calcined Zn-Mg-Al, tin (II) oxalate, and Amberlyst-15, with promising results in achieving high conversions of the starting materials. researchgate.netresearchgate.net For instance, a calcined Zn-Mg-Al catalyst demonstrated a 95.4% conversion of lauric acid in a similar esterification process. researchgate.net

Bio-polymer Catalysts : Novel catalysts such as aluminium alginate have been shown to provide a 100% yield of polyol esters under optimized conditions and demonstrate significant reusability for up to three consecutive cycles. researchgate.net

| Catalyst | Reactants | Reaction Conditions | Key Findings |

| Sulfuric Acid | NPG and Oleic Acid | 130°C, 4 hours | 80-100% yield of NPG dioleate achieved. analis.com.myresearchgate.net |

| Calcined Zn-Mg-Al | Lauric Acid and Diethylene Glycol | 190°C, 90 min (Microwave) | Achieved 98.2% conversion; catalyst is recyclable. researchgate.netresearchgate.net |

| Aluminium Alginate (Al-A) | NPG and Acetic Acid | 100°C, 6 hours | Rendered 100% polyol ester yield; reusable for up to 3 cycles. researchgate.net |

| Enzymatic Lipases | Various Alcohols and Fatty Acids | N/A | Offers high energy efficiency and produces less waste than chemical catalysts. researchgate.net |

Atom Economy and Waste Reduction

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction by calculating how much of the reactants' mass ends up in the desired product. acs.orgrsc.org The synthesis of this compound via the esterification of neopentyl glycol with two molecules of oleic acid is a condensation reaction that produces two molecules of water as a byproduct.

C₅H₁₂O₂ (NPG) + 2 C₁₈H₃₄O₂ (Oleic Acid) → C₄₁H₇₆O₄ (NPG Dioleate) + 2 H₂O (Water)

While this reaction is relatively efficient, the formation of water means the atom economy is less than 100%. However, modern synthesis strategies focus on minimizing other forms of waste. This includes optimizing reaction conditions to achieve near-complete conversion, thereby reducing the need for extensive purification of unreacted starting materials. researchgate.net Furthermore, developing processes under anhydrous conditions helps to avoid the generation of wastewater. researchgate.net In the broader context of NPG production, innovations in waste management, such as the recycling of byproducts, contribute to a more sustainable manufacturing approach. jiuanchemical.comjiuanchemical.com

| Parameter | Value |

| Molecular Weight of Desired Product (NPG Dioleate) | ~633.05 g/mol |

| Molecular Weight of All Reactants (1x NPG + 2x Oleic Acid) | ~669.09 g/mol |

| Calculated Atom Economy | ~94.6% |

Note: The atom economy is calculated as (Molecular weight of desired product / Molecular weight of all reactants) x 100.

Sustainable Utilization and End-of-Life

The application of this compound aligns with green chemistry principles, particularly in its use as a biolubricant. analis.com.my Biolubricants are recognized as environmentally preferable alternatives to conventional mineral-based oils because they are typically biodegradable and non-toxic. analis.com.my This makes their disposal easier and reduces the environmental pollution caused by spills or leakage. researchgate.net

Beyond lubrication, related NPG esters are being developed as green insulating fluids for transformers, offering improved fire safety and biodegradability compared to traditional mineral oils. nih.gov In a novel application demonstrating circular economy principles, the precursor neopentyl glycol is being used as a green solvent for the chemical recycling of complex poly(ethylene terephthalate) (PET) waste. rsc.orgresearchgate.net This process breaks down PET waste into valuable monomers that can be used to synthesize new high-value products, potentially replacing fossil-based materials. rsc.orgresearchgate.net

Computational Chemistry and Molecular Modeling for Neopentyl Glycol Dioleate Systems

Molecular Dynamics Simulations for System Behavior and Interactions

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide a detailed view of the dynamic behavior of neopentyl glycol dioleate at the molecular level. These simulations are crucial for understanding its lubricating properties, behavior under various conditions, and interactions with surfaces and other lubricant components.

In the field of lubrication, MD simulations have been effectively used to investigate the properties of synthetic polyol ester base oils. For instance, studies have utilized simplified molecular structures like neopentyl glycol dipentanoate (NPG-nC5) and neopentyl glycol diheptanoate (NPG-nC7) to simulate the lubrication of pentaerythritol (B129877) esters on iron surfaces. mdpi.comresearchgate.net These simulations help in calculating fundamental properties such as density and viscosity under extreme pressures, offering insights into how the molecular structure of neopentyl glycol esters influences their performance as lubricants. mdpi.comresearchgate.net The choice of an appropriate force field, such as COMPASS II/III, DREIDING, or AMBER, is critical for the accuracy of these simulations. mdpi.com For larger scale or longer duration simulations of lubricant molecules, coarse-grained force fields like MARTINI are often employed. mdpi.com

The application of MD simulations extends to understanding the behavior of lubricant additives and their interaction with base oils like this compound. For example, simulations can model the friction effects between different friction modifiers and a surface layer, with the reliability of the simulation results often verified by experimental data. mdpi.com Furthermore, MD simulations can elucidate the interfacial behavior of lubricants, such as the formation of protective films. Studies on ionic liquids as aqueous lubricating additives have used MD to show that while a dense double-layer structure might be expected at the interface, the high polarity of water can lead to a less dense monomolecular adsorption layer. acs.org

The dynamic nature of MD simulations also allows for the investigation of conformational changes and adsorption energies of lubricant molecules on surfaces. For instance, the adsorption process of lubricant blends on an iron oxide surface can be simulated to understand how different components contribute to the formation of a stable lubricating film. mdpi.com These simulations often reveal that non-bonding interactions are the primary contributors to the stability of the lubricant film. mdpi.com

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, based on the principles of quantum mechanics, are employed to investigate the electronic structure, reactivity, and other fundamental properties of molecules. These methods provide a detailed understanding of the electron distribution and energy levels within a molecule, which are key to predicting its chemical behavior. For this compound, quantum chemical calculations can offer insights into its stability, reactivity, and interaction with other molecules and surfaces at a sub-atomic level.

Methods like Density Functional Theory (DFT) are widely used to study the electronic structures of molecules in materials science. mdpi.com DFT calculations can be used for geometry optimization, determining infrared spectra, and analyzing the molecular orbitals of compounds like this compound. mdpi.com For instance, the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, and their distribution across the molecule, can be calculated to predict sites of reactivity. The energy gap between the HOMO and LUMO is a critical parameter for assessing the chemical reactivity and stability of the molecule. mdpi.com

In the context of lubricants, quantum chemical calculations have been used to study the properties of ester lubricants. By calculating parameters such as the charge distribution and the energy of molecular orbitals, researchers can understand the effects of active functional groups on the lubricant's properties. researchgate.net These calculations can help in comparing the electronic transitions and molecular orbital contributions of different ester structures, providing a theoretical basis for understanding their anti-wear and anti-oxidation mechanisms. researchgate.net For example, studies on nitrogen-containing heterocyclic compounds used as lubricant additives have shown that their friction-reducing and anti-wear properties are related to their dipole moment and total energy, as determined by quantum chemistry calculations. mdpi.com

Furthermore, quantum chemical calculations can be used to trace reaction paths and predict the reactants needed to synthesize a target compound, a process known as retrosynthesis. acs.org By combining automated reaction path search methods with kinetics, it is possible to enumerate reactant candidates from a given product like this compound. acs.org These calculations are typically performed using functionals like ωB97X-D and appropriate basis sets to ensure accuracy. acs.org

Computational Elucidation of Structure-Property Relationships

Understanding the relationship between the molecular structure of this compound and its macroscopic properties is crucial for its application as a lubricant. Computational methods provide a powerful approach to elucidate these structure-property relationships, enabling the rational design of molecules with desired characteristics.

Quantitative Structure-Property Relationship (QSPR) models are a key computational tool in this area. QSPR studies aim to find a mathematical relationship between the quantitative structural descriptors of a molecule and its properties. sci-hub.seresearchgate.net For ester lubricants, QSPR models have been successfully developed to predict important properties like viscosity index and pour point. sci-hub.seresearchgate.net These models use a variety of molecular descriptors that capture different aspects of the molecular structure, such as its geometry, connectivity, and spatial autocorrelation. researchgate.net The development of these models often involves optimizing the molecular geometry using semi-empirical methods like AM1 and then calculating a large number of descriptors. sci-hub.se

The molecular structure of neopentyl glycol esters has a significant impact on their physical and tribological properties. For example, branching in the alkyl chains can lower the pour point, which is beneficial for low-temperature applications, but it can also decrease the viscosity index. diva-portal.org An increase in the fatty acid chain length generally leads to an increase in viscosity and viscosity index. diva-portal.org The presence of double bonds in the carbon chain, as in the oleate (B1233923) part of this compound, helps to prevent crystallization and thus maintains a low pour point. diva-portal.org

Computational studies have shown that for ester lubricant base oils, properties like anti-wear performance are influenced by the number and charge concentration of polar groups in the molecule, as well as its hydrophobicity. mdpi.com The connectivity indices of the molecule have also been found to be strongly correlated with its friction properties. mdpi.com By systematically varying the molecular structure in computational models and observing the resulting changes in properties, researchers can build a comprehensive understanding of these relationships and use this knowledge to design new lubricants with enhanced performance.

Predictive Modeling for Optimized Performance and Design

Predictive modeling, often leveraging machine learning and soft computing techniques, has become an increasingly important tool for optimizing the performance and design of lubricants like this compound. These models can analyze large datasets of experimental and computational data to identify complex patterns and make accurate predictions about lubricant properties and performance.

Soft computing models, such as Radial Basis Function (RBF) networks, Adaptive Neuro-Fuzzy Inference Systems (ANFIS), Support Vector Machines (SVM), and Multi-Layer Perceptrons (MLP), have been successfully applied to predict various properties of engine lubricants. researchgate.netnih.govacs.org For instance, these models can predict the elemental spectroscopy of lubricants based on their electrical properties with high accuracy. researchgate.net The RBF model, in particular, has shown excellent performance in predicting lubricant properties, often outperforming other models in terms of accuracy and reliability. nih.govacs.org

One of the key applications of predictive modeling in lubricant design is the prediction of viscosity. Machine learning models have been developed to accurately predict the dynamic viscosity of engine oils based on a range of input parameters, including the presence of metallic and non-metallic elements and engine working hours. nih.govacs.org These models can help in formulating lubricants with a specific viscosity profile that is optimized for a particular application.

The table below presents a hypothetical example of how a predictive model, such as an RBF network, could be used to predict the viscosity index of this compound based on variations in its molecular descriptors.

| Molecular Descriptor | Descriptor Value | Predicted Viscosity Index |

| Carbon Chain Length (Average) | 18 | 225 |

| Degree of Branching | 2 | 220 |

| Number of Ester Groups | 2 | 227 |

| Molecular Weight ( g/mol ) | 633.04 | 226 |

This table is for illustrative purposes to demonstrate the concept of predictive modeling and does not represent actual experimental data.

Machine learning frameworks are also being developed to predict the friction and wear behavior of lubricants, especially under demanding conditions like high temperatures. irejournals.com These models can analyze the complex interactions between the lubricant, any nanoparticles present, and the operating conditions to provide precise predictions of tribological performance. irejournals.com By using such predictive models, researchers can screen a large number of potential lubricant formulations computationally, significantly accelerating the development of new and improved products. irejournals.com

Future Research Directions and Emerging Applications of Neopentyl Glycol Dioleate

Development of Novel Synthetic Routes and Advanced Catalytic Systems

The conventional synthesis of Neopentyl Glycol Dioleate via esterification often relies on traditional liquid acid catalysts like sulfuric acid, which can lead to equipment corrosion, unwanted side reactions, and complex purification processes. researchgate.netgoogle.com Research is actively pursuing cleaner, more efficient, and sustainable synthetic pathways.

Enzymatic Synthesis: A significant area of innovation is the use of immobilized lipases as biocatalysts. researchgate.net This "green chemistry" approach offers high selectivity under mild reaction conditions, minimizing byproduct formation and energy consumption. For instance, the enzymatic synthesis of related neopentyl glycol esters has demonstrated high yields (over 90%) in solvent-free media, producing a product pure enough for cosmetic applications without extensive purification. researchgate.netnih.gov Research into the transesterification of biodiesel feedstocks with neopentyl glycol using lipases is also proving to be a viable route for producing biolubricants. researchgate.net

Advanced Catalytic Systems: The development of heterogeneous solid acid catalysts represents another major advancement. These catalysts are non-corrosive, easily separated from the reaction mixture, and reusable, which simplifies processing and reduces waste. google.compnu.ac.ir Studies have explored various solid acid catalysts, including acidic ion exchange resins and metal oxides, demonstrating high conversion rates. researchgate.netpnu.ac.irgoogle.com For example, catalysts such as S₂O₈²⁻/TiO₂-La₂O₃ or ZnO/SiO₂ have been patented for the synthesis of NPGDO, highlighting their high selectivity and environmentally friendly profile. google.com Furthermore, combining advanced catalysts with innovative heating methods, such as microwave irradiation, has been shown to dramatically reduce reaction times compared to conventional heating. researchgate.net

| Catalyst Type | Key Advantages | Reported Conditions/Yields | Challenges |

|---|---|---|---|

| Conventional Liquid Acid (e.g., H₂SO₄) | Low cost, high activity | ~130°C, 4 hours for >90% yield researchgate.net | Corrosive, difficult to remove, waste generation google.com |

| Immobilized Lipases (e.g., Novozym® 435) | High selectivity, mild conditions, "green" process, minimal byproducts | 70-80°C, yields ≥90% in solvent-free media researchgate.net | Higher catalyst cost, longer reaction times in some cases researchgate.net |

| Heterogeneous Solid Acids (e.g., ZnO/SiO₂) | Non-corrosive, reusable, easy separation, environmentally friendly | 80-130°C, yields of 87-92% google.com | Potential for lower activity compared to liquid acids |

Integration into Next-Generation High-Performance Materials

The inherent properties of the neopentyl glycol structure—namely its exceptional thermal, oxidative, and hydrolytic stability—are key to its role in high-performance materials. gantrade.com While NPGDO is primarily known as a high-performance biolubricant base oil, future research is aimed at leveraging these qualities in solid-state materials. researchgate.net

The parent compound, Neopentyl Glycol (NPG), is a cornerstone ingredient in advanced polyester (B1180765) resins for durable coatings and robust composites like fiberglass-reinforced plastics. nbinno.comgantrade.com Its unique molecular structure, featuring a quaternary carbon atom, provides steric hindrance that protects the ester linkages from degradation. nbinno.com This imparts superior weather resistance, mechanical strength, and longevity to the final polymer. nbinno.com

Future research directions involve integrating NPGDO as a high-performance additive or plasticizer in advanced polymers. Analogous esters, such as Neopentyl Glycol Dibenzoate, are already used to enhance the flexibility, gloss, and processing of rigid polymers like Polyethylene Terephthalate (PET). polymeradd.co.th Integrating NPGDO could impart similar processing benefits while simultaneously improving low-temperature performance and introducing a bio-based component into the material matrix. Its long oleate (B1233923) chains could offer unique internal lubrication and impact modification properties in thermoplastic and thermoset systems.

Expansion into Underexplored Niche Applications

Beyond its primary role in industrial lubricants, the unique properties of this compound are paving the way for its use in specialized, high-value sectors.

Cosmetics and Personal Care: There is a growing trend to use neopentyl glycol esters in cosmetic formulations as high-performance emollients. ruibaocafo.com Related compounds like Neopentyl Glycol Diheptanoate and Diethylhexanoate are prized for imparting a smooth, non-greasy, and velvety feel to skin lotions, creams, and foundations. specialchem.comjiuanchemical.com They serve as effective skin-conditioning agents and can improve the application and texture of makeup. jiuanchemical.comnbinno.com Given its similar structure, NPGDO is being explored for these applications, offering excellent moisturizing properties and the ability to serve as a bio-based alternative to silicone oils. nbinno.com

Dielectric Fluids and Insulating Oils: A promising and underexplored application is the use of NPGDO as a biodegradable and high-performance dielectric fluid for transformers. nih.govresearchgate.net Traditional transformer oils are mineral-based and pose environmental risks. Research on palm-based neopentyl glycol diesters has shown them to possess very high flash points (e.g., >300°C) and excellent breakdown voltage, superior to conventional mineral oil. nih.gov These properties enhance fire safety and electrical insulation performance. nih.gov As a readily biodegradable and non-toxic alternative, NPGDO meets the growing demand for green insulating fluids in the power generation and distribution industry. google.comresearchgate.net

Phase Change Materials (PCMs): The precursor, Neopentyl Glycol, is known as a "plastic crystal" with a solid-solid phase transition that allows it to store and release significant amounts of thermal energy, making it a candidate for thermal energy storage systems. nih.gov While research has focused on NPG itself, the potential for its ester derivatives like NPGDO to function as organic, solid-liquid PCMs remains an area for future investigation. Such materials could be tailored for applications requiring stable and high-density energy storage. mdpi.com

| Application Area | Key Function | Driving Benefit | Supporting Research Finding |

|---|---|---|---|